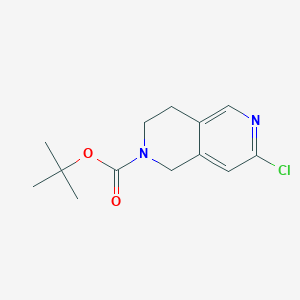

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

CAS No.: 1060816-50-3

Cat. No.: VC2870518

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060816-50-3 |

|---|---|

| Molecular Formula | C13H17ClN2O2 |

| Molecular Weight | 268.74 g/mol |

| IUPAC Name | tert-butyl 7-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate |

| Standard InChI | InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-7-15-11(14)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3 |

| Standard InChI Key | KWEUYGQXJOTAGR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)Cl |

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a partially reduced naphthyridine derivative that contains a tert-butyl ester group attached to a 7-chloro-3,4-dihydro-2,6-naphthyridine core structure. The compound exhibits a unique molecular architecture that combines a heterocyclic nitrogen-containing ring system with strategically positioned functional groups that enable diverse chemical transformations. Its structural features include a chlorine atom at position 7 and a tert-butyloxycarbonyl protecting group at position 2, which creates a protected secondary amine functionality that can be selectively deprotected under controlled conditions.

Molecular Identification Parameters

The compound possesses distinct molecular identifiers that facilitate its precise categorization in chemical databases and research literature, as detailed in Table 1.

Table 1: Key Identification Parameters of Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

| Parameter | Identifier |

|---|---|

| CAS Registry Number | 1060816-50-3 |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ |

| Molecular Weight | 268.74 g/mol |

| IUPAC Name | tert-butyl 7-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate |

| Standard InChI | InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-7-15-11(14)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3 |

| MDL Number | MFCD13189403 |

The compound's standard InChI notation provides a precise representation of its atomic connectivity and stereochemical features, serving as a unique digital identifier for this specific molecular structure .

Physical and Chemical Properties

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate exists as a solid at room temperature with specific physicochemical properties that influence its handling, storage, and reaction behavior. The presence of the tert-butyl ester group confers relative stability under neutral and basic conditions but allows for selective deprotection under acidic environments, making it a versatile building block in multi-step synthetic protocols.

The compound contains multiple reactive sites, including:

-

The chlorine substituent at position 7, which can participate in nucleophilic aromatic substitution reactions

-

The partially reduced naphthyridine core, which can undergo various transformations

-

The tert-butyloxycarbonyl (Boc) protecting group, which can be removed under acidic conditions to reveal a secondary amine

These structural elements collectively contribute to the compound's utility in organic synthesis and medicinal chemistry applications.

Applications in Organic Synthesis

Role as a Chemical Building Block

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate serves primarily as an intermediate in the synthesis of complex organic molecules. Its utility stems from several key features:

-

The tert-butyl ester group provides temporary protection of the nitrogen atom, allowing selective reactions at other sites of the molecule

-

The presence of the chlorine atom at position 7 creates a reactive site for substitution reactions

-

The naphthyridine core offers opportunities for further modifications to generate more complex derivatives

These characteristics make the compound particularly valuable in constructing elaborate molecular frameworks, especially in medicinal chemistry applications .

| Safety Parameter | Information |

|---|---|

| Storage Conditions | Store in a dry, sealed place at 2-8°C under inert atmosphere |

| Recommended PPE | Protective gloves, protective clothing, eye protection, face protection |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P403+P233, P405, P501 |

| Signal Word | Danger (for related compounds in this class) |

| Research Designation | For research use only. Not for human or veterinary use |

The compound should be handled in well-ventilated areas with appropriate personal protective equipment, and exposure should be minimized through proper laboratory practices .

Comparison with Structurally Related Compounds

Several naphthyridine derivatives share structural similarities with Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate but differ in key aspects such as the position of substituents or the configuration of the naphthyridine core system. Understanding these structural relationships provides insights into the unique characteristics and potential applications of this specific compound.

Table 3: Comparison of Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate with Related Compounds

| Compound | CAS Number | Key Structural Differences | Molecular Weight |

|---|---|---|---|

| Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate | 1060816-50-3 | Reference compound | 268.74 g/mol |

| tert-Butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate | 1196153-26-0 | Chlorine at position 5 instead of position 7 | 268.74 g/mol |

| tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | 679392-23-5 | 1,8-naphthyridine core instead of 2,6-naphthyridine | 268.74 g/mol |

| tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate | 1396777-92-6 | 2,7-naphthyridine core with chlorine at position 6 | 268.74 g/mol |

These structural variations, while subtle, can significantly influence chemical reactivity patterns, binding affinities to biological targets, and potential pharmacological activities. The unique arrangement of atoms in Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate provides distinct chemical properties that differentiate it from these related compounds .

A closely related compound is tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS: 1396777-92-6), which differs in the position of the chlorine atom and the naphthyridine ring system. Both compounds share similar molecular weights and formulas but exhibit distinct chemical properties and applications based on their structural differences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume